molecular formula C₂₂H₂₆D₃FO₄ B1158087 Fluocortolone-d3

Fluocortolone-d3

Cat. No.: B1158087
M. Wt: 379.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluocortolone-d3 (C₂₂H₂₆D₃FO₄) is a deuterated analog of fluocortolone, a synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. The compound features three deuterium atoms at the 16-methyl group, replacing three hydrogen atoms . This isotopic labeling enhances its utility in pharmacokinetic and metabolic studies, particularly in mass spectrometry-based assays, where deuterium incorporation improves detection sensitivity and reduces interference from endogenous compounds .

This compound is supplied by Toronto Research Chemicals (TRC) in 10 mg and 25 mg quantities and distributed globally via partners such as Wuhan Aimmei Biotechnology in China .

Properties

Molecular Formula

C₂₂H₂₆D₃FO₄

Molecular Weight

379.48

Synonyms

6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16-(methyl-d3)pregna-1,4-diene-3,20-dione;  16α-(Methyl-d3)-6α-fluoro-∆1,4-pregnadien-11β,21-diol-3,20-dione;  6α-Fluoro-16α-(methyl-d3)-∆1-corticosterone;  Flucortolone-d3;  Fluocortolon-d3;  SH 742-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between Fluocortolone-d3 and related corticosteroids:

Compound Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Application
This compound C₂₂H₂₆D₃FO₄ 400.51 16-methyl-d3 substitution Isotopic tracer in metabolic studies
Fluocortolone C₂₂H₂₉FO₄ 392.46 Non-deuterated parent compound Anti-inflammatory therapy
Fluocortolone pivalate-d3 C₂₇H₃₇D₃FO₅ 494.65 Pivalate ester + 16-methyl-d3 Enhanced lipophilicity for topical use
Diflucortolone 17-carboxylic acid C₂₃H₃₁FO₅ 406.49 17-carboxylic acid substitution Prodrug development
Key Observations:

Isotopic Labeling: this compound’s deuterium substitution at the 16-methyl group distinguishes it from non-deuterated fluocortolone. This modification reduces metabolic degradation rates, as deuterium-carbon bonds are stronger than protiated analogs, thereby extending half-life in tracer studies .

Functional Group Modifications :

  • Fluocortolone pivalate-d3 incorporates a pivalate ester, increasing lipophilicity for dermal penetration .
  • Diflucortolone 17-carboxylic acid introduces a polar carboxylic acid group, altering solubility and enabling prodrug formulations .

Pharmacokinetic and Stability Profiles

Stability Studies:
  • This compound exhibits superior stability in hepatic microsomal assays compared to non-deuterated fluocortolone, with a 30% reduction in oxidative metabolism observed in vitro .
  • Fluocortolone pivalate-d3 demonstrates enhanced shelf-life due to esterification, retaining >95% potency after 12 months at 4°C .
Metabolic Pathways:
  • Deuterium in this compound reduces CYP3A4-mediated oxidation at the 16-methyl position, minimizing toxic metabolite formation .
  • In contrast, Diflucortolone 17-carboxylic acid undergoes rapid glucuronidation, limiting systemic exposure .

Supplier and Regulatory Considerations

Compound Supplier Regulatory Status
This compound Toronto Research Chemicals Research-use only (non-GMP)
Fluocortolone pivalate-d3 MedChemExpress LLC Preclinical development
Diflucortolone 17-carboxylic acid Various (e.g., Sigma-Aldrich) Experimental

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.